molecular formula C11H16N4 B1392497 [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine CAS No. 1243034-00-5

[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine

Cat. No. B1392497
M. Wt: 204.27 g/mol
InChI Key: SGQQCOJFDWDMKQ-UHFFFAOYSA-N
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Description

“[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine” is a compound that belongs to the imidazopyridine group . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

While many strategies are available for imidazo[4,5-b]pyridine synthesis, the most popular approaches involve both condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions .


Molecular Structure Analysis

The imidazopyridines comprised an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo [4,5- b ]pyridines, imidazo [4,5- c ]pyridines, imidazo [1,5- a ]pyridines and imidazo [1,2- a ]pyridines .


Chemical Reactions Analysis

Imidazopyridines have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Scientific Research Applications

Imidazo[4,5-b]pyridine derivatives, which “[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine” is a part of, have been studied for their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group . Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

  • GABA A receptor positive allosteric modulators : The first discovered bioactivity of imidazo[4,5-b]pyridine derivatives was as GABA A receptor positive allosteric modulators .
  • Proton pump inhibitors : Some imidazo[4,5-b]pyridine derivatives have been found to act as proton pump inhibitors .
  • Aromatase inhibitors : Certain compounds in this group have been identified as aromatase inhibitors .
  • Nonsteroidal anti-inflammatory drugs (NSAIDs) : Some imidazo[4,5-b]pyridine derivatives have been developed as NSAIDs .
  • Treatment of GPR81 associated disorders : Imidazo[4,5-b]pyridine derivatives have been suggested for the treatment of GPR81 associated disorders, such as dyslipidemia, atherosclerosis, hypertension, coronary heart disease, stroke, insulin resistance, impaired glucose tolerance, type 2 diabetes, syndrome X, obesity, psoriasis, rheumatoid arthritis, Crohn’s disease, transplant rejection, multiple sclerosis, systemic lupus erythematosus, ulcerative colitis, type 1 diabetes and acne .
  • Antiproliferative activity : Some imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) .
  • Treatment of GPR81 associated disorders : Imidazo[4,5-b]pyridine derivatives have been suggested for the treatment of GPR81 associated disorders, such as dyslipidemia, atherosclerosis, hypertension, coronary heart disease, stroke, insulin resistance, impaired glucose tolerance, type 2 diabetes, syndrome X, obesity, psoriasis, rheumatoid arthritis, Crohn’s disease, transplant rejection, multiple sclerosis, systemic lupus erythematosus, ulcerative colitis, type 1 diabetes and acne .
  • Antiproliferative activity : Some imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) .

Future Directions

Imidazopyridines have shown significant potential in various therapeutic areas, including the central nervous system, digestive system, cancer, inflammation, etc . Their ability to influence many cellular pathways opens up numerous possibilities for future research and development.

properties

IUPAC Name

2-(3-propylimidazo[4,5-b]pyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-2-8-15-10(5-6-12)14-9-4-3-7-13-11(9)15/h3-4,7H,2,5-6,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQQCOJFDWDMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C1N=CC=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine

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